Enantiomeric Excess and Chiral Purity Specification for PDE2A Inhibitor Synthesis
The (S)‑enantiomer’s initial crude product from direct asymmetric reductive amination (DARA) exhibits enantiomeric excess (ee) of 83–84%, which fails to meet the >95% ee specification required for TAK‑915 synthesis. Optical purity is upgraded via diastereomeric salt formation with L‑(+)-tartaric acid, affording the L‑tartrate salt in >95% ee. In contrast, the racemic mixture (CAS 1476730‑29‑6) or (R)‑enantiomer yields 0% ee (racemic) or (–)‑ee, respectively, rendering them unfit for the same synthetic pathway [1].
| Evidence Dimension | Enantiomeric excess (ee) of the primary amine intermediate |
|---|---|
| Target Compound Data | >95% ee (after salt formation with L‑(+)-tartaric acid); 83–84% ee (crude DARA product) |
| Comparator Or Baseline | Racemic mixture (CAS 1476730‑29‑6): 0% ee. (R)‑enantiomer: –ee (opposite configuration). Required specification for TAK‑915: >95% ee. |
| Quantified Difference | >95% ee vs. 0% ee (racemic) or negative ee (R‑enantiomer); Δee ≥95 percentage points. |
| Conditions | HPLC analysis using chiral stationary phase; diastereomeric salt formation with L‑(+)-tartaric acid. |
Why This Matters
Only the (S)‑enantiomer with >95% ee meets the chiral purity specification for TAK‑915, making it irreplaceable for PDE2A inhibitor programs that demand precise stereochemical control.
- [1] Yamada, M.; Murai, K.; Yamaguchi, K.; Yamano, M. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. Org. Process Res. Dev. 2023, 27, 1082–1092. View Source
